molecular formula C17H13NO2 B187383 2-Methyl-3-phenylquinoline-4-carboxylic acid CAS No. 6319-87-5

2-Methyl-3-phenylquinoline-4-carboxylic acid

Cat. No.: B187383
CAS No.: 6319-87-5
M. Wt: 263.29 g/mol
InChI Key: GRHDYCQGEGLWCR-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylquinoline-4-carboxylic acid is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This particular compound is characterized by a quinoline core substituted with a methyl group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position.

Properties

IUPAC Name

2-methyl-3-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHDYCQGEGLWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979197
Record name 2-Methyl-3-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-87-5
Record name 6319-87-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone in the presence of a base. The reaction conditions often include heating under reflux and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale reactions, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-phenylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antibacterial Activity
Research has shown that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties. A study synthesized various derivatives, including 2-methyl-3-phenylquinoline-4-carboxylic acid, and evaluated their effectiveness against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The findings indicated that structural modifications enhanced antibacterial activity compared to standard antibiotics like ampicillin and gentamicin .

2. Histone Deacetylase (HDAC) Inhibition
Recent studies have identified this compound derivatives as potential HDAC inhibitors, which are crucial in cancer therapy. Inhibition of HDACs has been linked to the reactivation of tumor suppressor genes, making these compounds promising candidates for developing anticancer drugs. One specific derivative demonstrated potent in vitro activity against HDAC3, suggesting its utility in targeted cancer treatments .

3. Antioxidant Properties
The compound has also been explored for its antioxidant capabilities. Research into hybridization with various pharmacophoric moieties indicated that certain derivatives possess enhanced antioxidant activity, which is beneficial for preventing oxidative stress-related diseases .

Dyes and Pigments

1. Dye Production
this compound can be utilized in dye manufacturing processes. Its derivatives are known to react with diazo compounds to form azo-dyes, which are widely used in textiles and other industries. The synthesis of these dyes involves the elimination of carbon dioxide during the reaction, leading to vibrant colorants suitable for various applications .

Synthesis of Other Compounds

1. Precursor for Quinophthalone Derivatives
The compound serves as a precursor in synthesizing quinophthalone derivatives, which are valuable in producing high-performance dyes. The condensation reactions involving this compound can yield various functionalized products that extend its applicability in both industrial and research settings .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal Chemistry Antibacterial agentsEffective against multiple bacterial strains
HDAC inhibitorsPotential anticancer drug candidates
Antioxidant activityEnhances protection against oxidative stress
Dye Production Azo-dye synthesisUtilizes diazo coupling reactions
Synthesis of Derivatives Precursor for quinophthalone derivativesValuable for high-performance dyes

Mechanism of Action

The mechanism of action of 2-Methyl-3-phenylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the methyl group at the 2-position.

    3-Phenylquinoline-4-carboxylic acid: Lacks the methyl group at the 2-position and has different substitution patterns.

Uniqueness: 2-Methyl-3-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenyl groups, along with the carboxylic acid functionality, provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

Overview

2-Methyl-3-phenylquinoline-4-carboxylic acid is a member of the quinoline family, characterized by its unique structure that includes a methyl group at the 2-position, a phenyl group at the 3-position, and a carboxylic acid at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's molecular formula is C_16H_13N_O_2, and its molecular weight is approximately 251.28 g/mol. The presence of both hydrophobic (phenyl and methyl groups) and hydrophilic (carboxylic acid) functionalities allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study involving various derivatives of quinoline-4-carboxylic acids, compounds similar to this one showed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating weaker effects against Gram-negative bacteria like Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaActivity Level
5aS. aureusHigh
5aE. coliModerate
5bMRSAModerate
5aP. aeruginosaLow

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that derivatives of quinoline-4-carboxylic acid can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. For instance, one derivative showed an IC50 value of 24.45 µM against HDAC3, indicating selective inhibition that could be leveraged in cancer therapy .

Table 2: HDAC Inhibition Potency of Quinoline Derivatives

CompoundHDAC TargetIC50 (µM)
D28HDAC324.45
D29HDAC1/2/6>50

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It has been shown to promote apoptosis in cancer cells through cell cycle arrest mechanisms .
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their antibacterial activity using the MTT assay. The most active compound exhibited low cytotoxicity in mouse macrophage cell lines, suggesting a favorable safety profile for further development .
  • Anticancer Potential : Another research effort focused on developing HDAC inhibitors based on the structure of quinoline derivatives. The findings indicated that selective inhibition of HDAC3 could lead to significant anticancer effects, including G2/M phase arrest and apoptosis induction in cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-3-phenylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is commonly synthesized via one-pot multicomponent reactions. For example, a mixture of 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, catalyzed by ceric ammonium nitrate (CAN), yields intermediates like ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate. Subsequent substitution with phenols under reflux in acetonitrile, followed by alkaline hydrolysis, produces the carboxylic acid derivative . Optimization involves adjusting catalyst loading (e.g., 10 mol% CAN), reaction temperature (room temperature for cyclization, reflux for substitution), and purification via silica gel chromatography (petroleum ether/EtOAC eluent) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms substituent positions (e.g., C–C bond lengths < 0.003 Å accuracy) .
  • NMR spectroscopy : Identifies proton environments (e.g., methoxy, phenyl, and carboxylic protons).
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .
  • Elemental analysis : Confirms purity (>98% by HPLC) and stoichiometry .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

  • Methodological Answer :

  • Solubility : Test polar (DMSO, methanol) and non-polar (chloroform) solvents. Derivatives with hydroxyl groups (e.g., 3-hydroxy variants) may require buffered solutions .
  • Stability : Store under inert gas (N₂/Ar) in airtight containers at –20°C. Avoid prolonged exposure to light or humidity, which can degrade the quinoline ring .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence bioactivity, and how can structure-activity relationships (SAR) be systematically studied?

  • Methodological Answer :

  • Introduce substituents (e.g., halogens, methoxy, or alkyl groups) at positions 2, 3, or 6 to modulate electronic and steric effects. For example:
  • Antioxidant activity : 2-Hydroxy-3-phenyl derivatives show enhanced radical scavenging in ABTS assays due to phenolic hydrogen donation .
  • Anticancer potential : Methyl or trifluoromethyl groups at position 2 improve lipophilicity and target binding .
  • Use computational tools (e.g., molecular docking, QSAR models) to predict interactions with enzymes like COX-2 or topoisomerases .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration ≤1% in cell-based assays) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) to rule out degradation products .
  • Mechanistic studies : Compare results across multiple assays (e.g., ABTS for antioxidants vs. MTT for cytotoxicity) to differentiate direct activity from off-target effects .

Q. What strategies are effective for designing derivatives with enhanced pharmacological properties?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the carboxylic acid with ester or amide groups to improve bioavailability .
  • Heterocyclic fusion : Synthesize benzooxepinoquinolinones via cyclization in polyphosphoric acid (PPA) to enhance rigidity and target selectivity .
  • Prodrug design : Mask polar groups (e.g., ethyl esters) for improved membrane permeability, followed by in vivo hydrolysis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock to simulate binding to proteins (e.g., DNA gyrase for antimicrobial activity). Validate with free energy calculations (MM-PBSA/GBSA) .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-phenylquinoline-4-carboxylic acid
Reactant of Route 2
2-Methyl-3-phenylquinoline-4-carboxylic acid

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